6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione
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Overview
Description
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione is a heterocyclic compound that features a pyrazine ring with hydroxymethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione typically involves the reaction of appropriate pyrazine derivatives with hydroxymethylating agents under controlled conditions. One common method involves the use of formaldehyde and a suitable catalyst to introduce the hydroxymethyl group onto the pyrazine ring. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired substitution occurs efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include carboxylated pyrazine derivatives, dihydropyrazine compounds, and various substituted pyrazines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrazine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
N-(1-Carboxyethyl)-6-hydroxymethyl-pyridinium-3-ol: A taste enhancer with applications in the food industry.
1H-Pyrrolo[2,3-b]pyridine derivatives: Used as fibroblast growth factor receptor inhibitors in cancer therapy.
Uniqueness
6-(Hydroxymethyl)-1-methylpyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-(hydroxymethyl)-4-methyl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C6H8N2O3/c1-8-4(3-9)2-7-5(10)6(8)11/h2,9H,3H2,1H3,(H,7,10) |
InChI Key |
IQKWUDOHFLKPAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CNC(=O)C1=O)CO |
Origin of Product |
United States |
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